



Application Notes: The Role of Tetramethylammonium Iodide in Improving Perovskite Solar Cell Stability

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Compound of Interest		
Compound Name:	Tetramethylammonium iodide	
Cat. No.:	B147493	Get Quote

Introduction

Perovskite solar cells (PSCs) are a promising photovoltaic technology, with power conversion efficiencies rivaling those of traditional silicon-based cells.[1] However, a major obstacle to their commercialization is their limited long-term stability.[1][2] The perovskite crystalline structure is susceptible to degradation from environmental factors like moisture, heat, and UV light.[1][3] Additive engineering is a key strategy to enhance the robustness of PSCs, and tetramethylammonium iodide (TMAI) has emerged as a particularly effective additive for improving both performance and stability.

Mechanism of Action

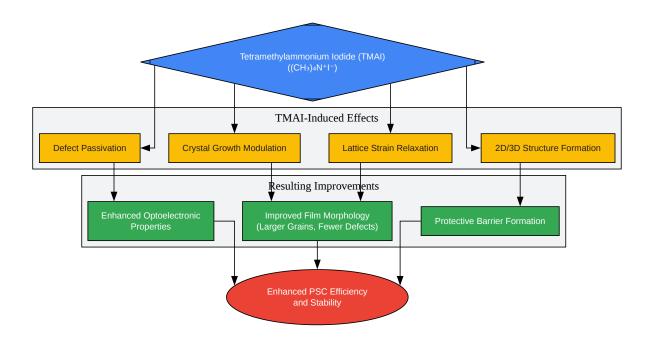
Tetramethylammonium iodide ((CH₃)₄NI) is a quaternary ammonium salt that addresses several key degradation pathways in perovskite films. Its incorporation into the perovskite precursor solution leads to significant improvements in film quality and device longevity.

The primary mechanisms are:

• Defect Passivation: The large tetramethylammonium (TMA+) cations can passivate defects at the perovskite crystal grain boundaries and surface, while iodide (I⁻) ions can fill iodide vacancies. This reduces non-radiative recombination, leading to improved charge carrier dynamics.



- Crystal Growth Modulation: TMAI influences the crystallization process of the perovskite film. It can lead to the formation of intermediate phases that facilitate the growth of larger, more uniform crystals with fewer grain boundaries, resulting in a higher quality perovskite film.
- Dimensionality Tuning (2D/3D Structures): The bulky TMA⁺ cation can induce the formation of a 2D perovskite layer on top of the 3D bulk perovskite. This 2D capping layer can act as a hydrophobic barrier, significantly enhancing the material's resistance to moisture.
- Strain Relaxation: The incorporation of TMA+ can help to relax lattice strain within the perovskite crystal structure, which is a contributing factor to material degradation over time.



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Diagram 1: The multifaceted mechanism of TMAI in enhancing perovskite solar cells.



Data Presentation

The inclusion of TMAI as an additive typically results in marked improvements across all key photovoltaic parameters and stability metrics.

Table 1: Typical Photovoltaic Performance Enhancement with TMAI

Parameter	Control Device (No TMAI)	TMAI-Modified Device	Typical Improvement
Power Conversion Efficiency (PCE)	19.0% - 21.0%	21.0% - 24.0%+	10-15%
Open-Circuit Voltage (Voc)	1.08 V - 1.12 V	1.12 V - 1.18 V	3-5%
Short-Circuit Current (Jsc)	22.5 mA/cm ² - 24.0 mA/cm ²	23.5 mA/cm ² - 25.0 mA/cm ²	2-4%
Fill Factor (FF)	78% - 81%	81% - 85%	3-5%

Note: Values are representative ranges compiled from typical results in the field and may vary based on the specific perovskite composition and device architecture.

Table 2: Enhanced Stability with TMAI under Accelerated Aging Conditions

Stress Condition	Metric	Control Device (No TMAI)	TMAI-Modified Device
Thermal Stability	T80* at 85°C (N ₂ atm)	< 300 hours	> 1000 hours
Moisture Stability	T80* at 50% RH (dark)	< 150 hours	> 600 hours
Operational Stability	T80* under continuous 1-sun illumination	< 500 hours	> 1200 hours

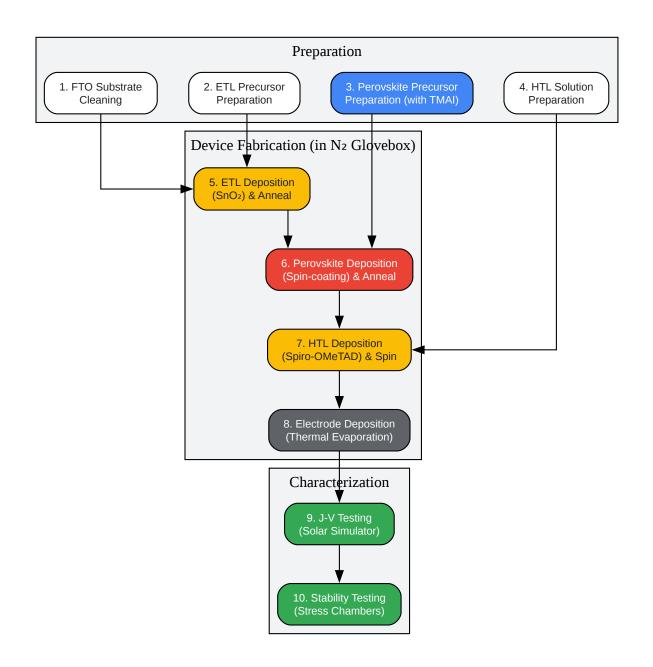


*T80 refers to the time over which the device maintains at least 80% of its initial power conversion efficiency.

Experimental Protocols

This section provides a generalized protocol for fabricating a high-efficiency n-i-p planar perovskite solar cell using TMAI as an additive.





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Diagram 2: Experimental workflow for fabricating and testing TMAI-modified PSCs.

1. Materials and Reagents



- Substrates: Fluorine-doped Tin Oxide (FTO) coated glass
- Electron Transport Layer (ETL): SnO₂ colloid precursor (e.g., 15 wt% in H₂O)
- Perovskite Precursors: Lead iodide (Pbl₂), Formamidinium iodide (FAI), Lead bromide (PbBr₂), Methylammonium bromide (MABr), Tetramethylammonium iodide (TMAI)
- Solvents: Anhydrous N,N-Dimethylformamide (DMF), Anhydrous Dimethyl sulfoxide (DMSO)
- Antisolvent: Chlorobenzene (CB)
- Hole Transport Layer (HTL): Spiro-OMeTAD, 4-tert-butylpyridine (tBP), Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI)
- Electrode: Gold (Au) or Silver (Ag)
- 2. Solution Preparation
- Perovskite Precursor Solution (e.g., for FA0.95MA0.05Pb(I0.95Br0.05)2):
 - In a nitrogen-filled glovebox, dissolve PbI₂, FAI, PbBr₂, and MABr in a 4:1 v/v mixture of DMF:DMSO to achieve a final concentration of ~1.5 M.
 - Prepare a separate stock solution of TMAI in DMF (e.g., 0.1 M).
 - Add the TMAI stock solution to the main perovskite precursor to achieve the desired final molar ratio (e.g., 0.5 - 2 mol% relative to the A-site cation).
 - Stir the final solution at room temperature for at least 1 hour before use.
- HTL Solution:
 - Dissolve 72.3 mg of Spiro-OMeTAD in 1 mL of chlorobenzene.
 - $\circ~$ Add 28.8 μL of tBP and 17.5 μL of Li-TFSI solution (520 mg/mL in acetonitrile) to the Spiro-OMeTAD solution.
- 3. Device Fabrication Protocol



• Substrate Cleaning:

- Sequentially sonicate FTO glass substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
- Dry with a nitrogen gun and treat with UV-Ozone for 15 minutes immediately before use.

ETL Deposition:

- Dilute the SnO₂ precursor with deionized water (e.g., 1:6 volume ratio).
- Spin-coat the diluted SnO₂ solution onto the cleaned FTO substrates at 3000 rpm for 30 seconds.
- Anneal the substrates on a hotplate at 150°C for 30 minutes in ambient air.
- Perovskite Layer Deposition (inside N₂ glovebox):
 - Transfer the cooled substrates into the glovebox.
 - Deposit the TMAI-containing perovskite precursor solution onto the SnO₂ layer.
 - Use a two-step spin-coating program: 1000 rpm for 10 s, followed by 6000 rpm for 30 s.
 - \circ During the second step, at the 20-second mark, dispense 100 μ L of chlorobenzene antisolvent onto the center of the spinning substrate.
 - Immediately transfer the substrate to a hotplate and anneal at 150°C for 10 minutes.

HTL Deposition:

- After the perovskite film has cooled to room temperature, deposit the HTL solution onto the perovskite layer.
- Spin-coat at 4000 rpm for 20 seconds.
- Allow the films to oxidize in a desiccator (in the dark, <20% RH) overnight.
- Electrode Evaporation:



- Define the active area using a shadow mask.
- Thermally evaporate 80-100 nm of Gold (Au) or Silver (Ag) to form the back contact under high vacuum ($<10^{-6}$ Torr).

4. Characterization

- Photovoltaic Performance: Measure current density-voltage (J-V) curves using a solar simulator under standard AM 1.5G (100 mW/cm²) illumination.[4]
- Stability Assessment: Perform accelerated aging tests by exposing unencapsulated devices
 to controlled environments of elevated temperature (e.g., 85°C in N₂), high humidity (e.g.,
 50-60% RH in the dark), and continuous illumination (at the maximum power point) to track
 performance degradation over time.

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